molecular formula C13H17N3 B1414688 [(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1152898-13-9

[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1414688
CAS No.: 1152898-13-9
M. Wt: 215.29 g/mol
InChI Key: YXLAKWNIQKXAKT-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives have been integral to chemical research since their discovery by Ludwig Knorr in 1883. Knorr’s synthesis of antipyrine (phenazone), the first pyrazole-based drug, marked the beginning of pyrazole’s prominence in pharmaceuticals. Over time, pyrazole scaffolds have been optimized for diverse applications, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of amine-functionalized pyrazoles, such as (1-phenyl-1H-pyrazol-4-yl)methylamine, reflects advancements in tailoring pyrazole derivatives for enhanced biological activity and synthetic utility.

Classification within Nitrogen-Containing Heterocyclic Compounds

This compound belongs to the class of pyrazole-amine conjugates , characterized by a pyrazole ring (C₃N₂) fused with an aliphatic amine side chain. Key structural features include:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Phenyl substituent : Enhances aromatic stacking interactions and stability.
  • Isopropylaminomethyl group : Introduces basicity and potential for hydrogen bonding.

Pyrazole-amine conjugates are subclassified under C07D in the International Patent Classification system, which encompasses heterocyclic compounds with nitrogen as the sole heteroatom.

Significance in Heterocyclic Chemistry

The compound’s significance arises from:

  • Synthetic versatility : The pyrazole ring serves as a platform for regioselective functionalization. For example, Vilsmeier–Haack formylation and nucleophilic substitution reactions enable the introduction of diverse substituents.
  • Biological relevance : Pyrazole-amine hybrids are explored for their interactions with enzymes and receptors, such as serotonin receptors and kinase inhibitors.
  • Material science applications : The planar pyrazole ring and amine group facilitate coordination with metal ions, making these

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLAKWNIQKXAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Hydrazine Condensation with 1,3-Dicarbonyl Compounds

  • Procedure : React phenylhydrazine with suitable 1,3-dicarbonyl compounds (e.g., acetylacetone) under reflux conditions in ethanol or acetic acid.
  • Reaction Conditions : Reflux at 80-100°C for 4-6 hours.
  • Outcome : Formation of 1-phenyl-3-methyl-5-pyrazolone derivatives, which serve as precursors for further functionalization.

Method 2: Cyclization of Hydrazones

  • Procedure : Condense phenylhydrazine with α,β-unsaturated ketones or aldehydes to form hydrazones, followed by cyclization under basic or acidic conditions.
  • Reaction Conditions : Use of sodium hydroxide or acetic acid at room temperature or mild heating.
  • Research Support : This approach aligns with methods described in literature for pyrazole synthesis, with yields typically exceeding 75%.

Functionalization at the 4-Position: Introduction of the Phenyl Group

The phenyl substituent at the 4-position of pyrazole can be introduced via electrophilic aromatic substitution or through substitution of a pre-formed pyrazole derivative.

Method 3: Nucleophilic Substitution on Pyrazole Derivatives

  • Procedure : React 4-chloropyrazole derivatives with phenyl Grignard reagents or phenyl lithium compounds.
  • Reaction Conditions : Anhydrous conditions at -20°C to room temperature.
  • Notes : This method ensures regioselectivity and high yields, as demonstrated in heterocyclic substitution reactions.

Synthesis of the Methylene Linkage: Connecting the Pyrazole to the Amine

The key step involves forming the methylene bridge between the pyrazole ring and the amine moiety.

Method 4: Formaldehyde-Mediated Methylation

  • Procedure : React the phenylpyrazole with formaldehyde in the presence of a base (e.g., sodium hydroxide) to generate the methylene linkage.
  • Reaction Conditions : Reflux in ethanol or aqueous media for 2-4 hours.
  • Outcome : Formation of the (pyrazol-4-yl)methyl intermediate.

Research Data : Similar approaches are used in the synthesis of heterocyclic methyl derivatives, with yields often above 70%.

Introduction of the Propan-2-yl Amine Group

The final step involves attaching the propan-2-yl amine group to the methylene-linked pyrazole.

Method 5: Reductive Amination

  • Procedure : React the aldehyde-functionalized pyrazole with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Reaction Conditions : Mild heating at room temperature or slightly elevated temperatures in methanol or ethanol.
  • Notes : This method offers high selectivity and yields, as demonstrated in amine functionalization reactions.

Alternative Method: Direct Nucleophilic Substitution

  • React the methylene intermediate with isopropylamine under basic conditions to form the secondary amine.

Summary of the Synthesis Pathway

Step Description Reagents & Conditions Typical Yield References
1 Pyrazole core synthesis Hydrazine + 1,3-dicarbonyl >75%
2 Phenyl substitution at 4-position Phenyl Grignard / Lithium High regioselectivity
3 Formation of methylene bridge Formaldehyde + base 70-80%
4 Attachment of isopropylamine Reductive amination >80%

Notes and Considerations

  • Purity and Characterization : Each step should be monitored via NMR, IR, and mass spectrometry to confirm structure and purity.
  • Reaction Optimization : Temperature, solvent choice, and reagent equivalents significantly influence yields.
  • Safety Precautions : Reactions involving hydrazines, formaldehyde, and reducing agents require appropriate handling and safety measures.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The phenyl group attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

(1-phenyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

Replacement of phenyl with pyridinyl (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces hydrogen-bonding capability, which may improve target binding in drug-receptor interactions .

Steric and Electronic Modifications :

  • Ethyl or isopropyl groups on the pyrazole ring (e.g., C₁₆H₂₁N₃O) reduce steric hindrance compared to bulkier substituents like isopropylphenyl in C₁₃H₁₇N₃ .
  • Amine positioning (e.g., at pyrazole-5 in 3524-29-6 vs. pyrazole-4 in the target compound) alters electronic distribution, affecting nucleophilicity and reactivity .

Analytical Characterization

  • Purity : The target compound (98%) and methoxy-substituted analogs (95–99.9%) were analyzed via GC-MS, HPLC-TOF, and FTIR, with stringent protocols for impurity detection .
  • Spectroscopic Data :
    • FTIR-ATR confirmed amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) in related compounds .
    • HRMS (ESI) and ¹H/¹³C NMR were critical for verifying molecular weights and substituent patterns in N-cyclopropyl derivatives .

Biological Activity

(1-phenyl-1H-pyrazol-4-yl)methylamine, also known as benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C13H17N3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1152898-13-9

The compound features a unique structure that combines a pyrazole ring with a propan-2-yl amine moiety, which contributes to its biological activity. The distinct substitution pattern allows for multiple interactions within biological systems.

Biological Activities

Research has shown that (1-phenyl-1H-pyrazol-4-yl)methylamine exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microorganisms. Studies indicate effectiveness against both bacterial and fungal strains, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : Preliminary findings indicate that (1-phenyl-1H-pyrazol-4-yl)methylamine may inhibit specific enzymes involved in metabolic pathways, which could influence various cellular processes .

The mechanisms through which (1-phenyl-1H-pyrazol-4-yl)methylamine exerts its effects are still being elucidated. However, it is believed to interact with specific molecular targets, including:

  • Enzymes : The compound may bind to active sites of enzymes, modulating their activity and impacting metabolic processes.
  • Receptors : Its structural features allow for possible interactions with neurotransmitter receptors, which could influence signaling pathways related to mood and cognition .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to (1-phenyl-1H-pyrazol-4-yl)methylamine:

StudyFindings
Selvam et al. (2016)Synthesized 1-acetyl derivatives showing significant anti-inflammatory activity (61–85% inhibition of TNFα) .
Recent Antimicrobial StudiesDemonstrated effectiveness against bacterial strains such as E. coli and fungal strains like Aspergillus niger at concentrations as low as 40 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Reactant of Route 2
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[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

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